REACTION_CXSMILES
|
C(#N)C=C.[CH3:5][N:6]([CH3:16])[C:7]1[CH:15]=[CH:14][C:10]([CH:11]=[N:12]O)=[CH:9][CH:8]=1>CC1C=CC=CC=1C.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[CH3:5][N:6]([CH3:16])[C:7]1[CH:15]=[CH:14][C:10]([C:11]#[N:12])=[CH:9][CH:8]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
53 g
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
|
100 g
|
Type
|
solvent
|
Smiles
|
CC=1C=CC=CC1C
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
82 g
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=C(C=NO)C=C1)C
|
Name
|
|
Quantity
|
110 g
|
Type
|
solvent
|
Smiles
|
CC=1C=CC=CC1C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
135 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by heating further
|
Type
|
ADDITION
|
Details
|
During the addition
|
Type
|
TEMPERATURE
|
Details
|
under reflux for a further 30 minutes
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
was then left
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
The precipitated acrylamide was filtered off under suction
|
Type
|
EXTRACTION
|
Details
|
the mother liquor was extracted
|
Type
|
STIRRING
|
Details
|
by shaking with a little water
|
Type
|
CUSTOM
|
Details
|
The organic phase was evaporated down
|
Type
|
WAIT
|
Details
|
After the mixture had been left
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=CC=C(C#N)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 66 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |